molecular formula C21H25N3O4S B12475938 N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide

Cat. No.: B12475938
M. Wt: 415.5 g/mol
InChI Key: JNKGAFYDYRMPQK-UHFFFAOYSA-N
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Description

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with suitable amines.

    Introduction of the piperidin-1-ylcarbonyl group: This step involves the reaction of the glycinamide intermediate with piperidine derivatives under controlled conditions.

    Addition of the methylsulfonyl and phenyl groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like methylsulfonyl chloride and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide
  • N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide
  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

Uniqueness

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(N-methylsulfonylanilino)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H25N3O4S/c1-29(27,28)24(17-10-4-2-5-11-17)16-20(25)22-19-13-7-6-12-18(19)21(26)23-14-8-3-9-15-23/h2,4-7,10-13H,3,8-9,14-16H2,1H3,(H,22,25)

InChI Key

JNKGAFYDYRMPQK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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